molecular formula C10H13N3O2 B577812 [(Z)-1-phenoxypropan-2-ylideneamino]urea CAS No. 13661-98-8

[(Z)-1-phenoxypropan-2-ylideneamino]urea

Cat. No.: B577812
CAS No.: 13661-98-8
M. Wt: 207.233
InChI Key: YNSLZVZCPHAYRG-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-1-phenoxypropan-2-ylideneamino]urea is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is a derivative of semicarbazone, which is known for its versatile biological activities. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Z)-1-phenoxypropan-2-ylideneamino]urea can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same one-pot reaction method. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: [(Z)-1-phenoxypropan-2-ylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the semicarbazone group into other functional groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(Z)-1-phenoxypropan-2-ylideneamino]urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(Z)-1-phenoxypropan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and inhibiting their activity. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential metal-dependent processes in cells .

Comparison with Similar Compounds

Uniqueness: [(Z)-1-phenoxypropan-2-ylideneamino]urea stands out due to its specific combination of a phenoxy group and a semicarbazone moiety, which imparts unique chemical reactivity and biological activity. Its ability to act as a chelating agent and its versatile applications in various fields make it a valuable compound for scientific research.

Properties

CAS No.

13661-98-8

Molecular Formula

C10H13N3O2

Molecular Weight

207.233

IUPAC Name

[(Z)-1-phenoxypropan-2-ylideneamino]urea

InChI

InChI=1S/C10H13N3O2/c1-8(12-13-10(11)14)7-15-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14)/b12-8-

InChI Key

YNSLZVZCPHAYRG-WQLSENKSSA-N

SMILES

CC(=NNC(=O)N)COC1=CC=CC=C1

Synonyms

1-Phenoxy-2-propanone semicarbazone

Origin of Product

United States

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